An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,5-Difluorophenyl)-1,3-oxazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,5-Difluorophenyl)-1,3-oxazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(2,5-Difluorophenyl)-1,3-oxazole. The oxazole core is a privileged scaffold in medicinal chemistry, and the introduction of a difluorophenyl moiety is a common strategy to enhance metabolic stability and binding affinity.[1] This document details a robust and efficient synthetic protocol based on the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[2] Furthermore, a thorough characterization of the target molecule is presented, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing both the theoretical underpinnings and practical guidance for the preparation and identification of this and related compounds.
Introduction: The Significance of Fluorinated Oxazoles in Drug Discovery
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The incorporation of fluorine atoms into drug candidates has become a prevalent strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.
The target molecule, 5-(2,5-Difluorophenyl)-1,3-oxazole, combines these two valuable pharmacophores. The synthesis of this compound provides a platform for the development of new chemical entities with potentially enhanced therapeutic properties. This guide will focus on a practical and efficient synthetic route and provide a detailed roadmap for its comprehensive characterization.
Synthetic Strategy: The Van Leusen Oxazole Synthesis
Several methods exist for the synthesis of oxazoles, including the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. However, the Van Leusen oxazole synthesis stands out for its mild reaction conditions, broad substrate scope, and operational simplicity, making it a preferred method for the preparation of 5-substituted oxazoles.[2] This reaction utilizes the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC), which reacts with an aldehyde in the presence of a base to form the oxazole ring.[3]
The reaction proceeds through a well-established mechanism involving the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes an intramolecular cyclization to form an oxazoline, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[2]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 5-(2,5-Difluorophenyl)-1,3-oxazole.
Materials and Reagents:
-
2,5-Difluorobenzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous methanol to the flask to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 65 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-(2,5-Difluorophenyl)-1,3-oxazole as a solid.[4]
Comprehensive Characterization
The structure and purity of the synthesized 5-(2,5-Difluorophenyl)-1,3-oxazole can be confirmed by a combination of spectroscopic techniques. The following are the predicted analytical data for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm).
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Oxazole H-2 | 8.0 - 8.2 | s | - | H-2 |
| Oxazole H-4 | 7.3 - 7.5 | s | - | H-4 |
| Aromatic H-3' | 7.1 - 7.3 | m | - | H-3' |
| Aromatic H-4' | 7.0 - 7.2 | m | - | H-4' |
| Aromatic H-6' | 7.4 - 7.6 | m | - | H-6' |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Oxazole C-2 | 150 - 152 | C-2 |
| Oxazole C-4 | 120 - 122 | C-4 |
| Oxazole C-5 | 148 - 150 | C-5 |
| Aromatic C-1' | 122 - 124 (d) | C-1' |
| Aromatic C-2' | 158 - 160 (dd) | C-2' |
| Aromatic C-3' | 116 - 118 (d) | C-3' |
| Aromatic C-4' | 118 - 120 (dd) | C-4' |
| Aromatic C-5' | 156 - 158 (dd) | C-5' |
| Aromatic C-6' | 115 - 117 (d) | C-6' |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic F-2' | -115 to -120 | F-2' |
| Aromatic F-5' | -118 to -123 | F-5' |
Note: Predicted NMR data is based on computational models and analysis of similar structures. Actual experimental values may vary slightly.[5][6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 5-(2,5-Difluorophenyl)-1,3-oxazole are predicted as follows.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | C-H stretching (aromatic and oxazole) |
| 1600 - 1620 | Medium | C=C stretching (aromatic) |
| 1500 - 1550 | Strong | C=N stretching (oxazole) |
| 1200 - 1300 | Strong | C-O-C stretching (oxazole) |
| 1100 - 1200 | Strong | C-F stretching |
Note: The fingerprint region (below 1500 cm⁻¹) will contain additional complex absorptions characteristic of the molecule.[9][10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing structural clues. For 5-(2,5-Difluorophenyl)-1,3-oxazole (C₉H₅F₂NO), the expected molecular weight is approximately 179.04 g/mol .
| m/z (Mass-to-Charge Ratio) | Assignment |
| 179 | [M]⁺ (Molecular ion) |
| 151 | [M - CO]⁺ |
| 124 | [M - C₂H₂O]⁺ (from oxazole ring fragmentation) |
| 127 | [C₆H₃F₂]⁺ (Difluorophenyl cation) |
Note: The fragmentation pattern is a prediction and may vary depending on the ionization method used.[14][15][16][17][18]
Conclusion
This technical guide has outlined a reliable and efficient synthesis of 5-(2,5-Difluorophenyl)-1,3-oxazole via the Van Leusen reaction. The detailed experimental protocol and comprehensive predicted characterization data provide a solid foundation for researchers to prepare and confidently identify this promising fluorinated heterocyclic compound. The strategic combination of the oxazole core with a difluorophenyl substituent makes this molecule an attractive candidate for further investigation in various drug discovery programs. The methodologies and analytical insights presented herein are anticipated to facilitate the exploration of this and related compounds, ultimately contributing to the advancement of medicinal chemistry.
References
-
NROChemistry. Van Leusen Reaction. Retrieved from [Link]
-
ResearchGate. van Leusen oxazole synthesis. Retrieved from [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ResearchGate. Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]
-
Angewandte Chemie International Edition. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. Van Leusen reaction. Retrieved from [Link]
-
MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
-
ACD/Labs. NMR Prediction. Retrieved from [Link]
-
CASPRE. 13C NMR Predictor. Retrieved from [Link]
-
ResearchGate. Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. Retrieved from [Link]
-
PMC. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Beilstein Journals. BJOC - Search Results. Retrieved from [Link]
-
PMC. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Retrieved from [Link]
-
Chem LibreTexts. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
PubMed. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
-
PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
ResearchGate. Expansion of ¹⁹F NMR spectrum acquired after 24 h with the same sample as Fig. 4. Retrieved from [Link]
-
ResearchGate. Correlation between the experimental and calculated ¹³C-NMR chemical... Retrieved from [Link]
-
slideplayer.com. Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NMRDB.org. Predict all NMR spectra. Retrieved from [Link]
-
PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]
-
MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. acdlabs.com [acdlabs.com]
- 6. CASPRE [caspre.ca]
- 7. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predict 13C carbon NMR spectra [nmrdb.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uab.edu [uab.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
